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molecular formula C11H14ClNO2 B1653651 N-[1-(4-Chlorophenyl)ethyl]-2-methoxyacetamide CAS No. 188125-55-5

N-[1-(4-Chlorophenyl)ethyl]-2-methoxyacetamide

Cat. No. B1653651
M. Wt: 227.69 g/mol
InChI Key: FMLWJGRHNGEWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06387692B1

Procedure details

At room temperature, a solution of 16.6 g (0.107 mol) of racemic 1 -(4-chloro-phenyl)-ethylamine in 41 g of methyl methoxyacetate is mixed with stirring with 1.2 g of Novozym 435® (=immobilized lipase from Candida antarctica; 7300 U/g). Stirring is continued at 40° C. and the progress of the reaction is monitored by gas chromatographic sample analysis. After 2.5 hours, the conversion is 54%. At this stage, the reaction is terminated by filtering off the enzyme. In the filtrate that remains, the (S)-enantiomer of 1-(4-chloro-phenyl)-ethylamine has an ee value of 95.6%, while the (R)-enantiomer of N-(1-(4-chlorophenyl)-ethyl]-methoxyacetamide obtained has an ee value of 95.3%.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:10])[CH3:9])=[CH:4][CH:3]=1.[CH3:11][O:12][CH2:13][C:14](OC)=[O:15]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH:10][C:14](=[O:15])[CH2:13][O:12][CH3:11])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)N
Name
Quantity
41 g
Type
reactant
Smiles
COCC(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
with stirring with 1.2 g of Novozym 435® (=immobilized lipase from Candida antarctica; 7300 U/g)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
is continued at 40° C.
CUSTOM
Type
CUSTOM
Details
At this stage, the reaction is terminated
FILTRATION
Type
FILTRATION
Details
by filtering off the enzyme

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C)NC(COC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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